6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methoxy-1-methyl-, hydrochloride, (1R)-(+)- 6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methoxy-1-methyl-, hydrochloride, (1R)-(+)-
Brand Name: Vulcanchem
CAS No.: 51424-33-0
VCID: VC0000035
InChI: InChI=1S/C11H15NO2.ClH/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7;/h5-7,12-13H,3-4H2,1-2H3;1H/t7-;/m1./s1
SMILES: CC1C2=CC(=C(C=C2CCN1)O)OC.Cl
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7 g/mol

6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methoxy-1-methyl-, hydrochloride, (1R)-(+)-

CAS No.: 51424-33-0

VCID: VC0000035

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.7 g/mol

* For research use only. Not for human or veterinary use.

6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methoxy-1-methyl-, hydrochloride, (1R)-(+)- - 51424-33-0

Description

"6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methoxy-1-methyl-, hydrochloride, (1R)-(+)-" refers to a specific chemical compound, which falls under the broader family of isoquinolines . Isoquinoline itself is a heterocyclic aromatic organic compound, and the term also refers to derivatives of isoquinoline . The compound is a derivative with specific substitutions and properties, including a tetrahydroisoquinoline structure, a methoxy group, and a hydrochloride salt form.

Isoquinolines are often encountered as components of natural plant alkaloids, with 1-benzylisoquinoline serving as the structural basis for many of these alkaloids, which derive from the aromatic amino acid tyrosine . A related compound, though structurally different, is isoquinoline-4-carbonitrile, which has a molecular formula of C10H6N2C_{10}H_6N_2 and a molecular weight of 154.17 . Another similar compound is Isoquinoline-5-carboxylic acid with the formula C10H7NO2C_{10}H_7NO_2 .

In the context of research, experience in data interpretation, collaborative research techniques, and analytical skills are crucial . A research assistant's resume should highlight these skills, along with relevant experiences and achievements .

CAS No. 51424-33-0
Product Name 6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methoxy-1-methyl-, hydrochloride, (1R)-(+)-
Molecular Formula C11H16ClNO2
Molecular Weight 229.7 g/mol
IUPAC Name (1R)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride
Standard InChI InChI=1S/C11H15NO2.ClH/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7;/h5-7,12-13H,3-4H2,1-2H3;1H/t7-;/m1./s1
Standard InChIKey PZZVNEZKNWRZEG-OGFXRTJISA-N
SMILES CC1C2=CC(=C(C=C2CCN1)O)OC.Cl
Canonical SMILES CC1C2=CC(=C(C=C2CC[NH2+]1)O)OC.[Cl-]
Synonyms (+)-salsoline
(-)-salsoline
(S)-salsoline
1(R),2(N)-dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
7-O-methylsalsolinol
D-salosine
methylsalsolinol
N-methyl-(R)-salsolinol
salsoline
salsoline (-)-form
salsoline hydrochloride
salsoline hydrochloride, (R)-isomer
salsoline hydrochloride, (S)-isomer
salsoline hydrochloride, hydrate (4:4:1)
Reference - Mushinskaya, S. Kh.; Shostenko, Yu. V.; Shein, A. T.; Temirov, Yu. P.; Frolova, V. P., /A new ion-exchange method of separating salsoline and salsolidine from halophytes Salsola richteri/, Pharmaceutical Chemistry Journal (1975) 9: 707-710 , November 01, 1975
PubChem Compound 45259939
Last Modified Feb 18 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator